molecular formula C11H9BrN2OS B1487187 6-(5-Bromothiophen-2-yl)-2-cyclopropylpyrimidin-4-ol CAS No. 2097968-72-2

6-(5-Bromothiophen-2-yl)-2-cyclopropylpyrimidin-4-ol

Cat. No. B1487187
CAS RN: 2097968-72-2
M. Wt: 297.17 g/mol
InChI Key: HSLMPMDPIWJTOM-UHFFFAOYSA-N
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Description

The compound “6-(5-Bromothiophen-2-yl)-2-cyclopropylpyrimidin-4-ol” is a complex organic molecule that contains a pyrimidine ring, a thiophene ring, and a cyclopropyl group . It’s important to note that the exact properties and characteristics of this compound would depend on its specific structure and the arrangement of these groups .


Synthesis Analysis

While the exact synthesis pathway for this compound isn’t available, it might involve reactions similar to those used in the synthesis of related compounds. For instance, the Suzuki-Miyaura cross-coupling reaction is commonly used in the synthesis of complex organic molecules, particularly those involving boron reagents . Additionally, condensation reactions such as the Gewald, Paal-Knorr, Fiesselmann, and Hinsberg syntheses are typical methods for creating thiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement and connectivity of its constituent atoms. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Compounds containing thiophene rings and bromine atoms, for example, may exhibit unique photophysical properties .

Scientific Research Applications

Pharmacokinetic Profiles and Metabolism

  • Pharmacokinetic Profiles and Metabolite Formation
    • FK3453, a compound structurally similar to 6-(5-Bromothiophen-2-yl)-2-cyclopropylpyrimidin-4-ol, demonstrated favorable pharmacokinetic profiles in animals, including satisfactory bioavailability and total body clearance. However, its oral exposure in humans was poor due to extensive metabolism by aldehyde oxidase, with M4 (oxidative metabolite of the aminopyrimidine moiety) as a major metabolite. This case underscores the importance of understanding species-specific metabolic pathways in drug development (Akabane et al., 2011).

Exposure and Biological Monitoring

  • Biological Monitoring of Exposure
    • The study on pirimicarb, a pyrimidine-based compound, highlighted the presence of hydroxypyrimidine metabolites in human urine after exposure. These metabolites, like 2-dimethylamino-5,6-dimethyl-4-hydroxypyrimidine (DDHP), are sensitive and specific parameters for biological monitoring of exposure, suggesting the relevance of tracking similar pyrimidine compounds for assessing occupational or environmental exposure (Hardt et al., 1999).

Metabolic Pathways and Enzymatic Interactions

  • Understanding Metabolic Pathways
    • Investigating the metabolism and disposition of pharmaceutical compounds, like GSK1322322, offers insights into the involvement of specific metabolic pathways and enzymes. For instance, glucuronidation was identified as a major pathway in human metabolism, indicating the potential relevance of assessing similar pathways for related pyrimidine compounds (Mamaril-Fishman et al., 2014).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules or systems, often in a biological context. Without specific information on this compound, it’s difficult to provide a detailed analysis .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, many organic compounds can be harmful if inhaled, ingested, or if they come into contact with the skin .

Future Directions

The future directions for research on this compound would likely depend on its specific properties and potential applications. Compounds containing thiophene rings, for example, have been studied for their potential use in organic electronics .

properties

IUPAC Name

4-(5-bromothiophen-2-yl)-2-cyclopropyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2OS/c12-9-4-3-8(16-9)7-5-10(15)14-11(13-7)6-1-2-6/h3-6H,1-2H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLMPMDPIWJTOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=O)N2)C3=CC=C(S3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(5-Bromothiophen-2-yl)-2-cyclopropylpyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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